3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
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Overview
Description
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound with the molecular formula C₁₀H₁₄N₂O₄S. It is known for its unique structure, which includes an amino group, a sulfonylamino group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying proteins or other biomolecules .
Comparison with Similar Compounds
- 3-Amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
- 3-Amino-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
- 3-Amino-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Comparison: Compared to its analogs, 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and proteins .
Biological Activity
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its amino and sulfonamide functional groups, which contribute to its biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a propanoic acid backbone with a sulfonamide group attached to a para-methylphenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several important effects:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted its ability to inhibit the expression of AIMP2-DX2, a protein associated with cancer progression, thereby reducing tumor growth .
- Antimicrobial Properties : The compound has shown promising results in antibacterial assays. A recent study demonstrated that derivatives of this compound possess notable antibacterial activity against various strains of bacteria, indicating potential for development as an antimicrobial agent .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. This compound may act as an inhibitor of carbonic anhydrase and other related enzymes, which are crucial for various physiological processes .
Anticancer Mechanism
A study published in 2020 explored the anticancer mechanisms of various sulfonamide derivatives. It was found that this compound effectively downregulated key oncogenes and inhibited cell proliferation in vitro. The IC50 values were determined through hemolysis assays, showing that concentrations above 50 μM resulted in approximately 50% inhibition of cancer cell growth .
Antibacterial Analysis
In vitro antibacterial analysis conducted on this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that this compound could be a candidate for further development as an antibiotic agent .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21753-19-5, 24571-53-7 |
Source
|
Record name | NSC263145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC85420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.